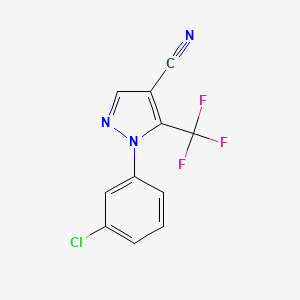

1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

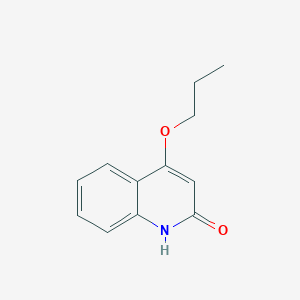

The compound “1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound also contains a trifluoromethyl group (-CF3), a chlorophenyl group (-C6H4Cl), and a carbonitrile group (-CN).

Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The trifluoromethyl group might be susceptible to nucleophilic substitution reactions, while the carbonitrile group could undergo addition reactions . The chlorophenyl group might also participate in electrophilic aromatic substitution reactions.Scientific Research Applications

Enhancement of Spectral Properties

A study on a derivative of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile focused on its interaction with fullerene molecules, revealing an enhancement of Raman activity when adsorbed with fullerene. This interaction was studied through DFT simulations, highlighting the compound's potential in material science and spectroscopy applications (Biointerface Research in Applied Chemistry, 2022).

Crystal Structure and Reaction Mechanisms

Research into the crystal structure of a related pyrazole compound and its reaction with unsaturated carbonyl compounds has provided insights into the chemical behavior and structural properties of this family of compounds. Such studies contribute to our understanding of the compound's reactivity, potentially aiding in the development of new chemical synthesis methods (Research on Chemical Intermediates, 2013).

Optical and Junction Characteristics

A derivative's optical and junction characteristics were explored, revealing its potential in photovoltaic applications. The study detailed its structural, optical, and diode characteristics, showcasing how such compounds can be utilized in the fabrication of heterojunctions and photosensors, contributing to the advancement of photovoltaic technology (Optical and Quantum Electronics, 2020).

Corrosion Inhibition

Pyrazole derivatives have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These studies are significant for industrial applications where corrosion resistance is critical. The findings provide valuable insights into the development of more efficient corrosion inhibitors (Journal of Molecular Liquids, 2016).

Antifungal Activity

The synthesis and antifungal activity of novel polyheterocyclic compounds containing a fused 1,2,4-triazine moiety based on pyrazole derivatives underscore the potential of these compounds in pharmaceutical applications, particularly in developing new antifungal agents (Arkivoc, 2008).

Future Directions

properties

IUPAC Name |

1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3N3/c12-8-2-1-3-9(4-8)18-10(11(13,14)15)7(5-16)6-17-18/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGNQMIAXNSOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2694683.png)

![(1'S,4R)-6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2694685.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2694687.png)

![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2694696.png)

![4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2694701.png)

![2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2694704.png)